Phenyl propionate

描述

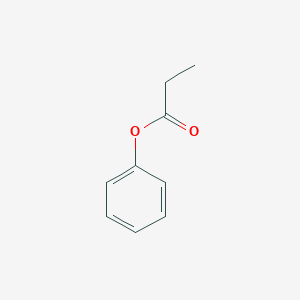

Structure

3D Structure

属性

IUPAC Name |

phenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMLJSJISTVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060916 | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS] | |

| Record name | Phenyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-27-4 | |

| Record name | Phenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53G5L84IRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

The boron trifluoride (BF₃)-catalyzed method, described in US Patent 3,772,389, enables direct esterification of phenol with propionic acid at elevated temperatures (200–250°C). BF₃ forms a coordination complex with the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by phenol’s hydroxyl group. Key parameters include:

-

Catalyst loading : 1–2 wt% BF₃·(C₂H₅)₂O (boron trifluoride diethyl etherate).

-

Molar ratio : 1:1 phenol to propionic acid.

-

Reaction time : 1–3 hours under nitrogen atmosphere.

This method circumvents equilibrium limitations of traditional acid-catalyzed esterification by leveraging BF₃’s dual role as a Lewis acid and dehydrating agent.

Experimental Validation and Yield Optimization

In a representative protocol, phenol (94.1 g, 1 mol) and propionic acid (74.1 g, 1 mol) are combined with 1.5 g BF₃·(C₂H₅)₂O and heated to 220°C for 2 hours. Post-reaction distillation under reduced pressure (15 mmHg) isolates phenyl propionate with 95% yield and >99% purity (GC-FID). Side products, including diphenyl ether (<0.5%), arise from competing phenol self-condensation, which is suppressed by maintaining stoichiometric parity and inert conditions.

Table 1: BF₃-Catalyzed Synthesis Parameters and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 220°C |

| Catalyst Concentration | 1.5 wt% |

| Reaction Time | 2 hours |

| Yield | 95% |

| Purity | >99% |

Sulfuric Acid-Mediated Fischer Esterification

Traditional Protocol and Limitations

The Fischer esterification employs sulfuric acid (H₂SO₄) to protonate propionic acid, rendering it susceptible to nucleophilic attack by phenol. However, equilibrium limitations restrict yields to 60–70% under reflux (120–140°C) with toluene-mediated azeotropic water removal. Challenges include:

-

Slow kinetics : 12–24 hours for 65% conversion.

-

Side reactions : Sulfonation of phenol and propionic acid oligomerization.

Enhanced Fischer Esterification with Water Control

EP Patent 0139252A2 introduces a modified approach where controlled water addition (3–25 wt%) in the alcohol-carboxylic acid mixture suppresses polycondensation. For this compound synthesis:

-

Water-alcohol ratio : 1:4 (v/v) water-methanol.

-

Reaction time : 2 hours at 150°C.

-

Yield : 88% with <2% residual acid.

While optimized for carboxylic acids containing phenolic groups, this method adapts to this compound by substituting methanol with phenol and adjusting stoichiometry.

Table 2: Enhanced Fischer Esterification Metrics

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| H₂SO₄ Concentration | 5 mol% |

| Water Content | 20 wt% |

| Yield | 88% |

| Purity | 98% |

Industrial-Scale Process Design and Optimization

Catalyst Recycling and Cost Analysis

BF₃-catalyzed systems enable catalyst recovery via vacuum distillation, reducing raw material costs by 15–20%. In contrast, H₂SO₄ cannot be reclaimed, necessitating neutralization and waste treatment.

Purity and Byproduct Management

-

BF₃ method : High-purity (>99%) this compound requires single-stage distillation.

-

Fischer method : Multi-stage crystallization (from hexane) achieves 98% purity but adds operational complexity.

化学反应分析

Phenyl propionate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce phenol and propanoic acid.

Reduction: this compound can be reduced to phenyl propanol using reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents, such as potassium permanganate, can oxidize this compound to produce phenyl propanoic acid.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

科学研究应用

Chemical Applications

Organic Synthesis

Phenyl propionate serves as a reagent in organic synthesis. It is used to introduce the this compound moiety into various compounds, facilitating the creation of more complex molecules. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Chromatography

In analytical chemistry, this compound is utilized in chromatography techniques. It has been shown to enhance the separation performance of linear polycyclic aromatic hydrocarbons (PAHs) on phenyl-type columns, offering better selectivity compared to traditional C18 columns .

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. Studies have demonstrated its efficacy against various microbial strains, making it a candidate for developing natural preservatives or therapeutic agents .

Plant Growth and Stress Response

Phenyl propanoids play crucial roles in plant biology, including structural support and environmental response. This compound contributes to plant growth and can help mitigate stress from environmental factors such as UV radiation and herbivore attacks.

Medical Applications

Therapeutic Uses

Ongoing research is exploring the therapeutic potential of this compound and its derivatives in treating diseases. For instance, derivatives of testosterone with this compound have shown prolonged physiological activity, suggesting potential in hormone replacement therapies .

Cancer Research

Recent studies have identified this compound as a bioactive compound with potential applications in cancer treatment. It has been investigated for its role as a DDX3 inhibitor in oral cancer models, indicating its capacity to reduce tumor severity .

Industrial Applications

Fragrances and Flavorings

this compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It acts as an intermediate in synthesizing various flavoring agents and perfumes, contributing to the sensory appeal of consumer products .

Case Study 1: Monitoring Agricultural Pests

This compound has been effectively utilized for monitoring navel orangeworm infestations in agriculture. Research shows that it serves as an attractant for both male and female adults of this pest species, outperforming traditional monitoring methods such as almond meal baits. This application is particularly significant where mating disruption techniques are employed.

Case Study 2: Protein Interaction Studies

In studies involving protein interactions, this compound has been used to evaluate binding efficiency with acetylcholinesterase (AChE). The compound demonstrated strong inhibitory effects (IC50: 14.2 nM), highlighting its potential as a lead compound for developing AChE inhibitors .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Chemistry | Reagent for synthesis | Introduces this compound moiety into compounds |

| Analytical Chemistry | Chromatography | Enhanced separation of PAHs on phenyl-type columns |

| Biology | Antimicrobial activity | Effective against various microbial strains |

| Medicine | Hormone therapy | Prolonged activity of testosterone derivatives |

| Agriculture | Pest monitoring | Attracts navel orangeworm adults |

| Cancer Research | DDX3 inhibition | Reduces tumor severity in oral cancer models |

作用机制

The mechanism of action of phenyl propionate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of phenyl propionate with structurally or functionally related compounds, focusing on molecular structure, applications, and key research findings.

Table 1: Comparative Overview of this compound and Analogous Compounds

Key Research Findings

Pharmaceutical Utility: Nor-androstenolon this compound () demonstrates efficacy in pediatric applications, likely due to its slow-release esterification enhancing drug stability. Fluticasone propionate (), though distinct as a corticosteroid, underscores the role of propionate esters in enhancing drug delivery and bioavailability.

Analytical Chemistry: this compound derivatives (e.g., acetates, propionates) are critical in GC-MS for phenol detection. Their mass spectra exhibit characteristic ions (e.g., M⁺, (M-56)⁺) ().

Safety Profiles: Phenylmercuric propionate () is associated with significant toxicity due to mercury, limiting its modern use. 2-Phenoxyethyl propionate () has low systemic toxicity, making it suitable for cosmetics and solvents.

Sensory and Industrial Applications: Benzyl propionate and ethyl 3-phenylpropionate are favored in fragrances for their fruity and floral notes, respectively (). Amyl propionate is valued in food flavoring due to its apple-like aroma ().

Structural and Functional Insights

- Ester Group Influence: The propionate group (-O-CO-C₂H₅) enhances lipid solubility, improving compound bioavailability in pharmaceuticals (e.g., nor-androstenolon this compound) .

- Aromatic vs. Aliphatic Chains : Compounds with phenyl groups (e.g., this compound, benzyl propionate) exhibit greater stability and distinct aromatic properties compared to aliphatic esters like methyl propionate.

- Toxicity Mechanisms: Mercury in phenylmercuric propionate disrupts enzymatic processes (), whereas non-metallic esters (e.g., phenoxyethyl propionate) show minimal bioactivity.

生物活性

Phenyl propionate, a naturally occurring compound and a derivative of phenylpropanoic acid, has garnered attention in various biological contexts due to its diverse range of activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group derived from phenylpropanoic acid. Its molecular formula is CHO, and it features a phenyl group attached to a propionate moiety. This structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activities

-

Antimicrobial Activity :

This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, demonstrating moderate antibacterial activity. For instance, essential oils containing phenylpropionate have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . -

Anticancer Properties :

Recent research has highlighted the potential of this compound derivatives in cancer therapy. A study found that a natural derivative from Mirabilis himalaica inhibited cancer cell growth by inducing S phase arrest in the cell cycle, suggesting a mechanism that could be exploited for therapeutic purposes . -

Acaricidal Activity :

A series of studies have evaluated the acaricidal effects of this compound derivatives against mites like Psoroptes cuniculi. Compounds derived from this compound demonstrated significant acaricidal activity with lower lethal concentrations than traditional acaricides like ivermectin . -

Antioxidant Properties :

This compound has been associated with antioxidant activities, particularly in plant extracts such as basil (Ocimum basilicum). The compound contributes to the overall antioxidant capacity of these extracts, which is beneficial for protecting cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects are varied:

- Cell Cycle Modulation : The inhibition of cancer cell proliferation through S phase arrest suggests that this compound may interfere with DNA synthesis or repair mechanisms .

- Enzymatic Pathways : In Escherichia coli, phenylpropionic acid is degraded via specific catabolic pathways involving enzymes such as 2,3-dihydroxyphenylpropionate 1,2-dioxygenase and C-C hydrolase . Understanding these pathways can aid in bioremediation efforts for environmental pollutants.

- Interaction with Biological Receptors : The presence of the ester group in this compound may facilitate interactions with biological receptors, potentially acting as a hydrogen bond receptor or nucleophile during these interactions .

Table 1: Summary of Biological Activities

常见问题

Q. What analytical methods are recommended for characterizing phenyl propionate in complex biological matrices?

To identify this compound in mixtures (e.g., plasma, urine), employ spectroscopic techniques (NMR, FT-IR) for structural confirmation and chromatographic methods (GC-MS, HPLC) for quantification. Thin-layer chromatography (TLC)-densitometry, validated for steroid esters like testosterone this compound, offers a cost-effective option for purity assessment . Ensure method validation per ICH guidelines, including specificity, linearity, and recovery rates. For metabolites, use high-resolution LC-MS/MS with stable isotope-labeled internal standards .

Q. How can researchers synthesize high-purity this compound for experimental use?

this compound is synthesized via esterification of phenol with propionyl chloride under acid catalysis. Optimize reaction conditions (temperature, molar ratios) using factorial design (e.g., central composite design) to maximize yield . Purify via fractional distillation or recrystallization, and confirm purity using melting point analysis and GC-FID. Note that Sigma-Aldrich provides this compound for exploratory research but does not guarantee analytical data, necessitating in-house validation .

Advanced Research Questions

Q. What role does this compound play in modulating microbial community dynamics during anaerobic digestion?

this compound is a transient intermediate in lignin degradation, influencing microbial shifts in anaerobic reactors. To study this, use batch reactors under mesophilic (35°C) and thermophilic (55°C) conditions, monitoring phenyl acid (e.g., phenylacetate) formation via HPLC. Metagenomic profiling (16S rRNA sequencing) reveals Syntrophus and Methanosaeta dominance under this compound stress. Reconcile data contradictions (e.g., varying degradation rates) by controlling inoculum source and substrate loading .

Q. How does this compound influence host defense peptide expression in intestinal epithelial cells?

Expose cell lines (e.g., IPEC-J2) to subtoxic doses of this compound derivatives (e.g., hydrocinnamic acid) and quantify gene expression (pBD2, pBD3) via real-time RT-PCR. Compare dose-response curves with short-chain fatty acids (SCFAs) like propionate. Note that phenyl groups enhance toxicity, requiring rigorous cytotoxicity assays (MTT, LDH release) before gene expression studies .

Q. What are the pharmacological implications of this compound esters in metabolic disorders?

Investigate testosterone this compound (TPP) in diabetic models: Administer TPP to alloxan-induced diabetic rats and monitor hematologic parameters (e.g., hemoglobin, glucose) alongside physical performance. Use ANOVA to compare treated vs. untreated groups, accounting for hormone-driven variability. Metabolomic profiling (plasma/urine) identifies TPP-associated biomarkers (e.g., acylcarnitines) .

Methodological Guidance

Q. How to design a study resolving contradictions in this compound’s environmental persistence?

Apply the PICOT framework:

- P opulation: Soil/water microbiota exposed to this compound.

- I ntervention: Varying concentrations (0.1–10 mM) and pH levels.

- C omparison: Abiotic degradation controls.

- O utcome: Half-life calculated via first-order kinetics.

- T ime: 0–30 days. Use LC-MS/MS for quantification and redundancy analysis (RDA) to link degradation rates to microbial diversity .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

For non-linear responses (e.g., gene expression), fit data to sigmoidal models (Hill equation) using nonlinear regression. Report confidence intervals and use Akaike’s criterion for model selection. For small sample sizes (e.g., n = 6 in rodent studies), apply Welch’s t-test to account for unequal variances .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s estrogenic activity?

Discrepancies arise from assay specificity (e.g., ERα vs. ERβ activation in luciferase reporter assays) and metabolite interference. Address this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。